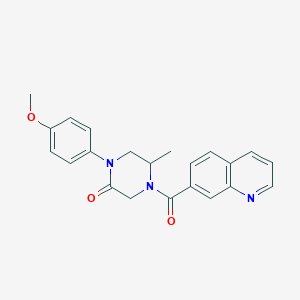

![molecular formula C21H17N3O B5528552 2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5528552.png)

2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are important in medicinal chemistry and have a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of suitable precursors under controlled conditions. For example, quinazolines can be synthesized from anthranilic acid or 2-aminobenzylamine .Molecular Structure Analysis

The molecular structure would consist of a quinazoline core with a phenol and a 4-methylphenylamino group attached at the 2-position .Chemical Reactions Analysis

The chemical reactions of such a compound would depend on the functional groups present. The phenol group might undergo reactions typical of alcohols, while the amino group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the development of new therapeutic agents. Its structure suggests that it could be useful in creating molecules that interact with various biological targets. For instance, the quinazolinyl moiety is known for its presence in compounds with anticancer properties . The phenolic part could be modified to improve the compound’s solubility or its ability to cross biological membranes.

Materials Science

The compound’s aromatic structure with a phenol group makes it a candidate for the synthesis of advanced materials. It could be used in the creation of novel polymers or coatings that require specific electronic properties. The presence of the amino group allows for further functionalization, which could lead to the development of materials with unique optical or electrical characteristics .

Chemistry

In synthetic chemistry, this compound could serve as a building block for the synthesis of complex molecules. Its phenol group can undergo various reactions, such as etherification or esterification, while the amino group can be used in the formation of amides or Schiff bases. These reactions are fundamental in creating a diverse array of chemical entities for further research and development .

Environmental Science

“2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol” may have applications in environmental science, particularly in the study of organic pollutants. Its structural similarity to certain environmental toxins could make it a useful standard in analytical methods for detecting these harmful compounds in soil or water samples .

Biotechnology

In biotechnology, this compound’s potential to act as a substrate or inhibitor for enzymes could be explored. It might be used in enzyme assays to study reaction mechanisms or in the development of biosensors. The compound could also be a starting point for designing molecules that modulate the activity of specific enzymes or receptors in biological systems .

Pharmacology

The pharmacological potential of “2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol” is significant due to its structural features. It could be investigated for its activity against various pharmacological targets, such as kinases or G-protein-coupled receptors. Modifications to its core structure could lead to the discovery of new drugs with improved efficacy and safety profiles .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-methylanilino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-21(24-20)17-7-3-5-9-19(17)25/h2-13,25H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQPIWBAVDKLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(4Z)-4-[(4-methylphenyl)imino]-3,4-dihydroquinazolin-2-yl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dichlorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528482.png)

![4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid](/img/structure/B5528485.png)

![N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5528506.png)

![6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5528518.png)

![methyl {3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5528524.png)

![2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5528531.png)

![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)

![5-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5528542.png)

![2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate](/img/structure/B5528562.png)

![3-isobutyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5528570.png)